2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a fluorophenyl group, a pyrrolidine ring, and a thiazolopyridazine core, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiazolopyridazine Core: This step usually starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Ring: This can be achieved through a substitution reaction where the pyrrolidine ring is attached to the core structure.
Final Acetamide Formation: The final step involves the acylation of the intermediate compound with 2-methoxyethylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridazine derivatives.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential use in treating diseases such as cancer, due to its ability to inhibit specific enzymes or receptors involved in disease progression.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the thiazolopyridazine core are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in therapeutic effects such as anti-cancer activity or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-(4-chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide
- 2-(7-(4-bromophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide
Uniqueness
The uniqueness of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide lies in its fluorophenyl group, which can significantly influence its biological activity and binding affinity compared to its chloro or bromo analogs. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide , with CAS number 1171404-80-0 , is a heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H24FN5O2S with a molecular weight of 477.6 g/mol . The compound features a thiazolo[4,5-d]pyridazin core, which is known for diverse biological activities due to its unique structural attributes.
The compound primarily acts as an inhibitor of tropomyosin receptor kinases (TrkA/B/C), which are implicated in various cellular processes including proliferation, differentiation, and survival. Inhibition of these kinases can potentially suppress tumorigenesis and metastasis in various cancers .
Anticancer Activity
Research indicates that derivatives of thiazolo[4,5-d]pyridazin compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole-linked compounds demonstrated IC50 values less than those of established chemotherapeutics like doxorubicin .
Anticonvulsant Effects
The presence of the pyrrolidine ring in the compound has been linked to enhanced anticonvulsant activity. In animal models, related compounds displayed median effective doses (ED50) indicating significant protective effects against induced seizures .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. SAR studies have indicated that modifications to the phenyl ring can enhance the anti-inflammatory effects by influencing the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance biological activity.
- The pyrrolidine moiety is crucial for anticonvulsant properties.
- Modifications to the thiazole ring can significantly affect cytotoxicity against cancer cell lines.
Case Studies
- Anticancer Efficacy : A study evaluated several thiazole derivatives against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. Compounds similar to the target compound showed selectivity and potency with IC50 values indicating strong anticancer potential .
- Anticonvulsant Activity : In a study using the scPTZ model, related compounds demonstrated effective seizure protection with calculated protective indices suggesting a favorable safety profile compared to existing treatments .
- Inflammatory Response : Compounds derived from similar thiazole structures exhibited significant inhibition of COX enzymes, leading to reduced inflammation markers in vitro .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-29-11-8-22-15(27)12-26-19(28)17-18(30-20(23-17)25-9-2-3-10-25)16(24-26)13-4-6-14(21)7-5-13/h4-7H,2-3,8-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACFNSIGKPPUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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